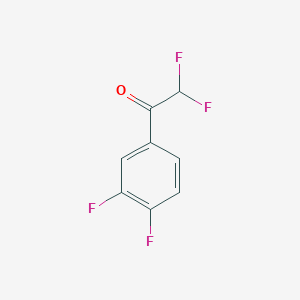

1-(3,4-Difluorophenyl)-2,2-difluoroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Difluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-difluorobenzaldehyde with difluoromethylating agents. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,4-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Br2 in carbon tetrachloride (CCl4) or Cl2 in chloroform (CHCl3).

Major Products:

Oxidation: 3,4-difluorobenzoic acid.

Reduction: 1-(3,4-difluorophenyl)-2,2-difluoroethanol.

Substitution: 1-(3,4-dibromophenyl)-2,2-difluoroethanone.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have focused on the anticancer properties of difluorinated compounds, including 1-(3,4-Difluorophenyl)-2,2-difluoroethanone. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy in targeting cancer cells. For instance, research indicates that difluorinated phenyl compounds exhibit selective cytotoxicity towards various cancer cell lines, making them promising candidates for further development .

B. Neurological Disorders

The compound has also been investigated for its potential use in treating neurological disorders. In particular, its analogs have shown promise as sodium channel inhibitors, which may help manage conditions like epilepsy. The modulation of ion channels is crucial in controlling neuronal excitability and could lead to novel therapeutic strategies for pharmacoresistant epilepsy .

Material Science Applications

A. Photocatalysis

This compound has been explored in photocatalytic applications due to its ability to facilitate chemical reactions under light exposure. Its unique electronic properties allow it to participate in the oxidation of organic substrates, thus contributing to the development of sustainable chemical processes .

B. Polymer Chemistry

In polymer chemistry, difluorinated compounds are utilized to enhance the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices can improve their resistance to solvents and heat, making them suitable for high-performance applications such as coatings and adhesives .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(3,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl groups can enhance its binding affinity to enzymes and receptors, leading to modulation of their activity. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by forming stable complexes with their active sites .

Comparación Con Compuestos Similares

- 1-(2,4-Difluorophenyl)-2,2-difluoroethanone

- 1-(3,4-Difluorophenyl)-2,2-difluoroethanol

- 1-(3,4-Dibromophenyl)-2,2-difluoroethanone

Comparison: 1-(3,4-Difluorophenyl)-2,2-difluoroethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

1-(3,4-Difluorophenyl)-2,2-difluoroethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H8F4O

- Molecular Weight : 224.16 g/mol

This structure features a difluorophenyl group and a difluoroethanone moiety, which contribute to its unique reactivity and biological profile.

This compound exhibits several mechanisms of action that are critical for its biological effects:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance in vivo .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic processes .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound.

| Biological Activity | IC50 (µM) | Tested Systems |

|---|---|---|

| Enzyme Inhibition (CYP450) | 5.0 | Human Liver Microsomes |

| Antimicrobial (E. coli) | 12.0 | Agar Diffusion Method |

| Cytotoxicity (HeLa Cells) | 15.0 | MTT Assay |

Case Studies

Several case studies have explored the efficacy and safety of this compound in various biological contexts:

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of the compound against Gram-negative and Gram-positive bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 10 µM, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on HeLa cells revealed that concentrations above 15 µM resulted in reduced cell viability. This indicates a dose-dependent cytotoxic effect that warrants further investigation into its mechanism and potential therapeutic window .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent:

- Absorption and Distribution : Initial pharmacokinetic studies suggest moderate absorption with a bioavailability estimated at around 50%. The compound is distributed widely in tissues with a preference for liver and kidney accumulation.

- Metabolism : Metabolic studies indicate that the compound undergoes phase I metabolism predominantly via CYP450 enzymes, leading to various metabolites that may exhibit distinct biological activities.

- Toxicological Profile : Toxicological assessments reveal mild toxicity at high doses. Further studies are needed to evaluate chronic exposure effects and long-term safety .

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-2,2-difluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQTEDJSRGUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.